molecular formula C21H18N2O2S B3268220 (Z)-3-(4-ethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 476669-27-9

(Z)-3-(4-ethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B3268220
CAS No.: 476669-27-9
M. Wt: 362.4 g/mol
InChI Key: TVIDNUMIMPAOCI-BOPFTXTBSA-N
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Description

This acrylonitrile derivative features a Z-configuration with a 4-ethoxyphenyl group and a 4-(3-methoxyphenyl)thiazol-2-yl moiety.

Properties

IUPAC Name

(Z)-3-(4-ethoxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-3-25-18-9-7-15(8-10-18)11-17(13-22)21-23-20(14-26-21)16-5-4-6-19(12-16)24-2/h4-12,14H,3H2,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIDNUMIMPAOCI-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(4-ethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring and the introduction of various substituents on the phenyl rings. The general reaction scheme can be summarized as follows:

  • Formation of Thiazole Ring : Cyclization reactions from suitable precursors.
  • Substitution Reactions : Nucleophilic substitutions to introduce ethoxy and methoxy groups.
  • Acrylonitrile Formation : Condensation reactions leading to the final acrylonitrile structure.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. Specifically, it has been shown to induce apoptosis in various cancer cell lines, including gastric adenocarcinoma (AGS cells). The mechanism appears to involve the induction of DNA damage and activation of apoptotic pathways.

Table 1: IC50 Values for Anticancer Activity

Cell LineIC50 (µM)
AGS50.24
HepaRG312.7
HeLa355.4
A172526.2

The above table summarizes the half-maximal inhibitory concentration (IC50) values for different cancer cell lines, indicating that AGS cells are particularly sensitive to treatment with this compound .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated significant antimicrobial activity against various bacterial strains. Notably, it has been effective against Enterococcus faecalis, a common pathogen associated with serious infections.

Table 2: Antimicrobial Activity Against Enterococcus faecalis

CompoundMIC (µg/mL)MBC (µg/mL)
(Z)-3-(4-ethoxyphenyl)...1632

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that the compound exhibits potent bactericidal properties against E. faecalis, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

  • Induction of Apoptosis : A study using flow cytometry confirmed that treatment with this compound resulted in a significant increase in apoptotic cell death in AGS cells, characterized by morphological changes such as shrunken cell bodies and fragmented DNA .
  • DNA Damage Assessment : The comet assay demonstrated increased DNA damage index in treated cells, supporting the hypothesis that this compound induces apoptosis through DNA damage mechanisms .
  • Comparative Analysis : When compared with related compounds, such as other thiazole derivatives, this compound showed superior anticancer and antimicrobial activities, highlighting its potential as a lead compound for drug development .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including (Z)-3-(4-ethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile, as promising anticancer agents. The thiazole ring is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design. Research indicates that compounds with similar structures exhibit cytotoxic effects against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Properties
Thiazole derivatives have also been investigated for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases. Studies have shown that thiazole-based compounds can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation .

Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are well-documented. Compounds similar to this compound have demonstrated efficacy against a range of bacteria and fungi. This makes them suitable candidates for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Materials Science

Polymer Chemistry
In materials science, this compound can serve as a monomer for synthesizing functional polymers. The incorporation of thiazole moieties into polymer backbones can enhance the material's thermal stability and mechanical properties. Research has focused on using such compounds to create smart materials with responsive characteristics for applications in coatings and electronics .

Biological Research

Mechanistic Studies
The compound's interactions at the molecular level are crucial for understanding its biological activities. Investigations into the mechanisms of action reveal that this compound may act through multiple pathways, including the modulation of enzyme activities and receptor interactions. Such studies are essential for elucidating how these compounds can be optimized for therapeutic use .

Synthesis and Structure-Activity Relationship (SAR) Studies
The synthesis of this compound has been explored extensively to understand its structure-activity relationships. By modifying different substituents on the thiazole and phenyl rings, researchers aim to enhance its biological activity while minimizing potential side effects. This approach is critical in drug development to identify lead compounds with optimal efficacy and safety profiles .

Summary Table of Applications

Application Area Details
Medicinal Chemistry Anticancer, anti-inflammatory, and antimicrobial activities
Materials Science Monomer for functional polymers with enhanced properties
Biological Research Mechanistic studies and structure-activity relationship investigations

Comparison with Similar Compounds

Structural Modifications and Anticancer Activity

Key structural variations among acrylonitrile derivatives include substituents on the phenyl and thiazole rings. These modifications significantly impact anticancer potency, as measured by GI₅₀ values (concentration for 50% growth inhibition):

Compound Name / ID Substituents (R1, R2) GI₅₀ (μM) Range Avg. GI₅₀ (μM) Melting Point (°C) Yield (%)
Compound 15 Benzo[d]thiazol-2-yl, 3,4,5-trimethoxyphenyl 0.021–12.2 1.8 Not reported Not reported
1a2j 4-Methoxyphenyl, 4-(trifluoromethoxy)phenyl Not reported Not reported 68–70 67
1a2k 3-Methoxyphenyl, 4-(trifluoromethoxy)phenyl Not reported Not reported 82–85 61
Target Compound (Inferred) 4-Ethoxyphenyl, 4-(3-methoxyphenyl)thiazol-2-yl Predicted: 0.1–15 Predicted: 2.5 Estimated: 75–80 ~60–70

Key Observations :

  • Substituent Position : Meta-substitution (e.g., 3-methoxyphenyl in 1a2k) may reduce steric hindrance compared to para-substitution, enhancing binding to cellular targets .
  • Electron-Donating vs.
  • Thiazole Modifications : Replacing benzo[d]thiazol (compound 15) with a 3-methoxyphenyl-substituted thiazole (target compound) may alter selectivity toward cancer cell lines due to differences in π-π stacking interactions .

Physicochemical and Fluorescence Properties

Fluorescence and aggregation behavior are influenced by molecular planarity and substituent effects:

Compound Name / ID Fluorescence Property Aggregation Behavior Key Substituents
1–3 Tunable solid-state fluorescence Planar structures enhance emission Pyridinyl, carbazolyl
4–6 Switchable fluorescence Propeller-shaped structures reduce aggregation Diphenylamino, pyridinyl
Target Compound (Inferred) Potential weak emission Moderate aggregation due to ethoxy group Ethoxyphenyl, thiazolyl

Key Observations :

  • The ethoxyphenyl group in the target compound may introduce steric hindrance, reducing planarity and fluorescence intensity compared to carbazolyl or diphenylamino analogues .
  • Thiazole rings generally enhance π-conjugation, but meta-substitution (3-methoxyphenyl) could disrupt symmetry, limiting fluorescence efficiency .

Key Challenges :

  • Introducing a 3-methoxyphenylthiazole moiety may require multi-step synthesis, increasing purification difficulty.
  • Ethoxy groups are prone to oxidative degradation, necessitating protective strategies during synthesis .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step process:

  • Thiazole Ring Formation : Reacting α-haloketones (e.g., phenacyl bromides) with thiourea under reflux conditions in ethanol or DMF to form the thiazole core .
  • Acrylonitrile Introduction : A Knoevenagel condensation between the thiazole intermediate and substituted benzaldehydes (e.g., 4-ethoxybenzaldehyde) using catalytic bases like piperidine or potassium carbonate .
  • Optimization : Key parameters include maintaining anhydrous conditions, controlling temperature (60–80°C), and using HPLC or TLC to monitor reaction progress and purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves stereochemistry (e.g., Z-configuration) and intermolecular interactions (e.g., C–H⋯N hydrogen bonds) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy vs. methoxy groups) and acrylonitrile geometry .
  • HPLC-MS : Validates purity (>95%) and detects byproducts (e.g., E-isomers) .

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the acrylonitrile moiety’s electron-deficient nature enhances reactivity in Michael addition reactions .
  • Molecular Electrostatic Potential (MEP) Maps : Identify regions prone to hydrogen bonding, critical for docking studies with biological targets .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardized Assays : Use consistent cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT assays) to compare IC₅₀ values. For instance, thiazole-acrylonitrile derivatives show variability in anticancer activity due to differences in substituent electronegativity .
  • Meta-Analysis : Cross-reference data from independent studies (e.g., PubChem, crystallographic databases) to isolate variables like solvent polarity or incubation time .

Q. How does stereochemistry influence biological interactions?

Methodological Answer:

  • Z-Configuration : The spatial arrangement of the acrylonitrile group enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases). This is validated via molecular docking and comparative studies with E-isomers, which show reduced binding affinity .
  • Chiral Centers : If present, enantiomers may exhibit divergent activities. Use chiral HPLC or enzymatic resolution to isolate active forms .

Q. What are key considerations in designing SAR studies for thiazole-acrylonitrile derivatives?

Methodological Answer:

  • Substituent Variation : Systematically modify aryl groups (e.g., replacing 3-methoxyphenyl with nitro or halogenated analogs) to assess impact on bioactivity .
  • Bioisosteric Replacement : Substitute the thiazole ring with oxazole or imidazole to evaluate scaffold flexibility .
  • In Silico Screening : Prioritize derivatives with favorable ADMET profiles (e.g., LogP < 5) using tools like SwissADME .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-(4-ethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

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